Brigatinib-D8

LC-MS/MS bioanalysis Stable isotope dilution assay Isotopic interference reduction

Choose Brigatinib-D8 for its definitive +8 Da mass shift from eight stable deuterium atoms, ensuring spectral resolution without isotopic overlap—a critical advantage over the inadequate +3 Da shift of Brigatinib-d3. It serves as a superior internal standard for LC-MS/MS, co-eluting identically to unlabeled brigatinib to correct for matrix effects and extraction recovery. Supplied as a fully characterized reference standard with certificates of analysis, it supports validated bioanalytical methods, pharmacokinetic studies, and quality control for generic ANDA filings.

Molecular Formula C29H39ClN7O2P
Molecular Weight 592.1 g/mol
Cat. No. B13856841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrigatinib-D8
Molecular FormulaC29H39ClN7O2P
Molecular Weight592.1 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC
InChIInChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i15D2,16D2,17D2,18D2
InChIKeyAILRADAXUVEEIR-BVUACPEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brigatinib-D8: A Strategic Deuterated Internal Standard for ALK Inhibitor Bioanalysis and Pharmaceutical Quality Control Procurement


Brigatinib-D8 (CAS 2055306-74-4) is a stable isotope-labeled analog of the second-generation anaplastic lymphoma kinase (ALK) inhibitor brigatinib, featuring eight site-specific deuterium substitutions at the piperazine ring (2,2,3,3,5,5,6,6-d8) [1]. With a molecular formula of C29H31D8ClN7O2P and a molecular weight of 592.15 g/mol, it provides a +8.05 Da mass shift relative to unlabeled brigatinib (C29H39ClN7O2P, MW 584.10 g/mol) . This mass differential directly supports its primary application as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of brigatinib in plasma, tissue homogenates, and pharmaceutical formulations [1]. Brigatinib-D8 is distributed as a certified reference material with full characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Abbreviated New Drug Application (ANDA) submissions [2].

Why Brigatinib-D8 Cannot Be Replaced by Lower-Labeled Deuterated Analogs or Non-Isotopic Internal Standards in Quantitative Bioanalysis


Stable isotope-labeled internal standards are not interchangeable commodities. For LC-MS/MS quantification of brigatinib, the choice of internal standard directly governs assay accuracy, precision, and freedom from matrix effects. Non-deuterated structural analogs (e.g., ponatinib used in the Darwish et al. (2018) metabolic stability study [1], or osimertinib used in the Li et al. (2019) comparative pharmacokinetic study [2]) exhibit different extraction recovery, ionization efficiency, and chromatographic retention behavior compared to the analyte, introducing systematic bias under variable matrix conditions. Among deuterated alternatives, brigatinib-d3 (CAS 2055306-71-1) carries only three deuterium atoms on the N-methylpiperazine group [3], yielding a mass shift of merely +3 Da—a value at the minimum recommended threshold for avoiding isotopic spectral overlap, and one that is especially vulnerable to cross-talk from natural-abundance 13C and 37Cl isotopologues of the analyte . Brigatinib-d8 overcomes both limitations by providing an +8 Da mass shift from eight non-exchangeable carbon-bound deuterium atoms on the piperazine ring [4], exceeding the ≥3 Da guideline with margin and ensuring chromatographic co-elution nearly identical to the unlabeled analyte while achieving complete mass spectrometric resolution. The specific quantitative evidence for this differentiation is presented in Section 3.

Brigatinib-D8 Quantitative Differentiation Evidence: Comparator-Based Data for Procurement and Method Selection


Mass Spectrometric Resolution: +8 Da Shift Eliminates Isotopic Cross-Talk vs. Minimum Adequate +3 Da Shift of Brigatinib-d3

Brigatinib-D8 provides a nominal mass increase of +8 Da relative to unlabeled brigatinib, in contrast to the +3 Da shift of brigatinib-d3 [1]. Established guidelines for stable isotope-labeled internal standards specify a minimum mass difference of ≥3 Da between analyte and IS to prevent spectral overlap; however, mass differences at exactly 3 Da remain susceptible to interference from natural-abundance 13C₂ (~0.5% at MW ~584) and 37Cl isotopologues of the analyte, which can produce measurable signal at M+2 and M+3 . The +8 Da shift of brigatinib-D8 places the IS signal in a region where natural-abundance isotopic contributions from the analyte are effectively negligible, enabling linear calibration without mathematical correction for isotopic cross-talk . The piperazine ring deuteration sites (C-D bonds at positions 2,2,3,3,5,5,6,6) are chemically non-exchangeable under physiological pH and typical sample preparation conditions, minimizing the risk of deuterium-to-protium back-exchange that can compromise long-term IS stability .

LC-MS/MS bioanalysis Stable isotope dilution assay Isotopic interference reduction

Deuterium Placement Strategy: Piperazine Ring Labeling vs. N-Methyl Labeling Determines Resistance to Metabolic and Chemical Deuterium Loss

Brigatinib-D8 incorporates deuterium at eight carbon positions on the piperazine ring (2,2,3,3,5,5,6,6-d8), whereas brigatinib-d3 labels only the N-methyl substituent (–NCH₃ → –NCD₃) [1] . This distinction has functional consequences for internal standard performance. The piperazine ring carbons targeted in brigatinib-D8 are primary sites of CYP-mediated oxidative N-dealkylation, a dominant metabolic pathway for brigatinib (CYP2C8: 72.4%; CYP3A4: 27.6%) [2]. The C-D bond dissociation energy (464 kJ/mol) vs. C-H (413 kJ/mol) results in a primary kinetic deuterium isotope effect (DKIE) at these positions, increasing the activation barrier for hydrogen atom abstraction by CYP enzymes and slowing oxidative metabolism [3]. Additionally, carbon-bound deuterium atoms on the piperazine ring are non-exchangeable under physiological and analytical conditions, whereas deuterium on N-methyl groups (as in brigatinib-d3) may undergo slow H/D exchange in protic solvent environments depending on pH and temperature . This means brigatinib-d8 maintains isotopic integrity during prolonged sample storage and preparation, directly preserving quantitative accuracy in large-batch bioanalytical studies.

Deuterium isotope effect Metabolic stability Internal standard integrity

Regulatory-Grade Characterization Data Enabling ANDA Filings: Brigatinib-D8 vs. Research-Only Deuterated Standards

Brigatinib-D8 is distributed with comprehensive Certificates of Analysis (COA) and detailed characterization data compliant with regulatory guidelines, specifically positioned for use in analytical method development, method validation (AMV), Quality Control (QC) applications, and Abbreviated New Drug Application (ANDA) filings for generic brigatinib products [1] [2]. The product can serve as a reference standard with optional traceability against pharmacopeial standards (USP or EP), a feature not uniformly available among all deuterated brigatinib analogs on the market [1]. While some brigatinib-d3 and brigatinib-d11 products are marketed for research purposes, the regulatory-compliant documentation package supporting brigatinib-D8 reduces the burden of independent characterization and qualification that would otherwise be required for ANDA or DMF submission. The documented chemical identity—(2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide—with CAS 2055306-74-4 and molecular weight 592.2 g/mol is unambiguously defined in the Certificate of Analysis .

ANDA submission GMP quality control Reference standard traceability

Patent-Backed Structural Rationale: Deuteration at Metabolically Vulnerable Piperazine Sites Improves Pharmacokinetic Properties Relative to Unlabeled Brigatinib

Patent CN108350006A (priority date: November 27, 2015; assignee: Chia Tai Tianqing Pharmaceutical Group) explicitly claims that deuterium-modified brigatinib derivatives—including compounds with deuterium substitution patterns encompassing the piperazine ring—'have excellent inhibitory activity on anaplastic lymphoma kinase, and have better pharmacodynamic or pharmacokinetic properties relative to Brigatinib' [1] [2]. The underlying rationale connects to the known metabolic fate of brigatinib: CYP2C8 and CYP3A4 mediate N-demethylation and N-dealkylation at the piperazine moiety as dominant clearance pathways, with N-desmethyl brigatinib identified as a major circulating metabolite (AUC <10% of parent) and the parent drug representing 91.5% of total drug-related material in circulation [3]. While the patent does not disclose specific numerical PK parameters for brigatinib-d8 itself, the structural rationale—deuteration at the piperazine α-carbons to slow CYP-mediated N-dealkylation—is directly aligned with brigatinib-d8's labeling pattern (2,2,3,3,5,5,6,6-d8) [1]. In contrast, unlabeled brigatinib exhibits an in vitro half-life in human liver microsomes of 12.0 min with intrinsic clearance of 13.1 ± 0.15 mL/min/kg [4], establishing a quantitative baseline for potential metabolic stability improvement.

Deuterated drug design Pharmacokinetic improvement Metabolic switching

Brigatinib-D8: Evidence-Backed Application Scenarios for Bioanalytical Method Development, Pharmaceutical Quality Control, and Pharmacokinetic Research


Validated LC-MS/MS Bioanalytical Methods for Brigatinib Quantification in Plasma and Tissue Matrices

Brigatinib-D8's +8 Da mass shift [1] meets and exceeds the ≥3 Da minimum requirement for stable isotope-labeled internal standards , making it immediately suitable as an internal standard for validated LC-MS/MS methods quantifying brigatinib in human plasma, mouse plasma, and tissue homogenates. Published methods for brigatinib quantification (e.g., Sparidans et al. (2018), who validated a 4–4000 ng/mL range with precisions of 2.2–15.0% and accuracies of 87.2–110.2% across six matrices [2]) would benefit from substitution of non-isotopic internal standards with brigatinib-d8 to reduce matrix effect variability. The non-exchangeable carbon-bound deuterium atoms ensure IS signal stability across extended analytical sequences, a prerequisite for high-throughput pharmacokinetic studies and clinical trial sample analysis.

ANDA Submission Support: Regulatory-Compliant Reference Standard for Generic Brigatinib Product Development

For pharmaceutical companies developing generic brigatinib formulations, brigatinib-d8 is positioned as a regulatory-compliant reference standard with full Certificates of Analysis and optional pharmacopeial traceability (USP/EP) [3]. This documentation package directly supports analytical method validation (AMV) and quality control (QC) applications required for Abbreviated New Drug Application (ANDA) filings [4], distinguishing it from research-grade deuterated analogs. The product's chemical identity (CAS 2055306-74-4, C29H31D8ClN7O2P) and molecular weight (592.2 g/mol) are verified through comprehensive characterization data, meeting ICH Q7 and FDA reference standard qualification expectations for GMP environments [3].

Metabolic Stability and Drug-Drug Interaction Studies Using Deuterium Isotope Effect Tracking

The piperazine ring deuteration pattern of brigatinib-d8 (2,2,3,3,5,5,6,6-d8) directly targets the dominant CYP-mediated metabolic soft spots—CYP2C8 (72.4%) and CYP3A4 (27.6%)—responsible for N-dealkylation [5]. With the C-D bond energy exceeding C-H by 51 kJ/mol [6], brigatinib-d8 can serve simultaneously as an internal standard and as a mechanistic probe for assessing the kinetic deuterium isotope effect on brigatinib clearance pathways in in vitro microsomal or hepatocyte incubations. The established metabolic baseline for unlabeled brigatinib (t1/2 = 12.0 min, CLint = 13.1 ± 0.15 mL/min/kg in human liver microsomes [7]) provides a quantitative comparator for evaluating metabolic switching or stability enhancement in deuterated vs. non-deuterated forms.

Cross-Validation of Bioanalytical Methods Across Multiple ALK Inhibitor Panels

In multi-analyte LC-MS/MS panels quantifying ALK inhibitors (brigatinib, alectinib, lorlatinib, crizotinib) simultaneously—such as the method by Sparidans et al. (2018) validated across 2–2000 ng/mL (alectinib/lorlatinib) and 4–4000 ng/mL (brigatinib) [2]—brigatinib-d8 provides an analyte-matched IS specific to brigatinib, whereas the original method employed only [²H₈]-alectinib as a shared IS. Adding brigatinib-d8 as a dedicated IS for the brigatinib channel corrects for any differential matrix effects or extraction recovery between structurally distinct ALK inhibitors, improving brigatinib-specific accuracy while maintaining the throughput advantages of a multi-analyte workflow.

Quote Request

Request a Quote for Brigatinib-D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.